molecular formula C15H8Cl4O B3098429 (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 1335135-71-1

(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B3098429
CAS RN: 1335135-71-1
M. Wt: 346 g/mol
InChI Key: GLTVNVIHTHMZTN-QHHAFSJGSA-N
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Description

“(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one” is a synthetic compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been investigated as a potential new drug to fight against the COVID-19 virus .


Synthesis Analysis

The synthetic chalcone “this compound” has been shown to synergistically modulate the antibiotic Ciprofloxacino and Ethidium Bromide against the bacterial strain S. aureus K2068 .


Molecular Structure Analysis

The most stable structure of “this compound” has been determined through conformer analysis and optimization . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature .


Chemical Reactions Analysis

The stability, structural, and electronic properties obtained for the molecule can be a significant contribution to future experimental and theoretical studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were calculated with standard functional at the B3LYP/6-311++G (d, p) method . The HOMO-LUMO energy gap was found to be nearly the same both experimentally and theoretically .

Advantages and Limitations for Lab Experiments

(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of photosynthesis, making it a useful tool for studying the molecular mechanisms of photosynthesis. This compound is also relatively stable and easy to handle. However, this compound has some limitations for use in lab experiments. It is toxic to humans and animals, and therefore requires careful handling. Additionally, this compound can have off-target effects, making it important to use appropriate controls in experiments.

Future Directions

There are a number of future directions for research on (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the molecular mechanisms of photosynthesis in non-plant organisms, such as algae and cyanobacteria. Additionally, further research is needed to understand the effects of this compound on the environment and non-target organisms.

Scientific Research Applications

(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied in the field of plant physiology and biochemistry due to its unique mechanism of action. It has been used to investigate the role of photosynthesis in plant growth and development. This compound has also been used as a tool to study the molecular mechanisms of photosynthesis and the structure-function relationships of photosynthetic proteins.

Safety and Hazards

The theoretical physicochemical and pharmacokinetic properties of chalcone showed that the chalocne did not present a severe risk of toxicity, such as genetic mutation or cardiotoxicity .

properties

IUPAC Name

(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O/c16-10-3-1-9(13(18)7-10)2-6-15(20)12-5-4-11(17)8-14(12)19/h1-8H/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTVNVIHTHMZTN-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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